molecular formula C12H9ClFN3O B12248362 1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea

1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea

Cat. No.: B12248362
M. Wt: 265.67 g/mol
InChI Key: FTYOYBMCFWCFQL-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea is a chemical compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a fluoropyridinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea typically involves the reaction of 2-chloroaniline with 5-fluoropyridine-2-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides or phosphonium salts to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(5-chloropyridin-2-yl)urea
  • 1-(2-Fluorophenyl)-3-(5-fluoropyridin-2-yl)urea
  • 1-(2-Bromophenyl)-3-(5-fluoropyridin-2-yl)urea

Uniqueness

1-(2-Chlorophenyl)-3-(5-fluoropyridin-2-yl)urea is unique due to the presence of both chlorophenyl and fluoropyridinyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H9ClFN3O

Molecular Weight

265.67 g/mol

IUPAC Name

1-(2-chlorophenyl)-3-(5-fluoropyridin-2-yl)urea

InChI

InChI=1S/C12H9ClFN3O/c13-9-3-1-2-4-10(9)16-12(18)17-11-6-5-8(14)7-15-11/h1-7H,(H2,15,16,17,18)

InChI Key

FTYOYBMCFWCFQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NC=C(C=C2)F)Cl

Origin of Product

United States

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